Acide féno fibrique

Vue d'ensemble

Description

L'acide féno fibrique est un agent hypolipidémiant principalement utilisé pour traiter l'hypertriglycéridémie sévère, l'hypercholestérolémie primaire et la dyslipidémie mixte . C'est le métabolite actif du féno fibrate et il agit en diminuant le cholestérol lipoprotéique de basse densité élevé, le cholestérol total, les triglycérides et l'apolipoprotéine B, tout en augmentant le cholestérol lipoprotéique de haute densité .

Applications De Recherche Scientifique

Fenofibric acid has a wide range of scientific research applications:

Chemistry: It is used as a precursor for synthesizing other lipid-lowering agents.

Mécanisme D'action

- PPAR-alpha is a nuclear receptor that plays a crucial role in lipid, glucose, and amino acid homeostasis .

- By doing so, it reduces lipid levels in the blood, including total cholesterol, low-density lipoprotein (LDL-C), and apolipoprotein B (apo B) .

- This modulation of lipid metabolism helps manage dyslipidemias, hyperlipidemias, and hypertriglyceridemia, potentially reducing the risk of cardiovascular complications .

Target of Action

Mode of Action

Pharmacokinetics

Analyse Biochimique

Biochemical Properties

Fenofibric acid interacts with various enzymes and proteins in the body. It is known to activate peroxisome proliferator-activated receptor alpha (PPARα), which plays a crucial role in lipid, glucose, and amino acid homeostasis . This activation leads to increased lipolysis, activation of lipoprotein lipase, and reduction of apoprotein C-III .

Cellular Effects

Fenofibric acid has significant effects on various types of cells and cellular processes. It influences cell function by altering lipid metabolism. By activating PPARα, it increases lipolysis and the elimination of triglyceride-rich particles from plasma . This leads to a decrease in elevated low-density lipoprotein cholesterol, total cholesterol, triglycerides, and apolipoprotein B, while increasing high-density lipoprotein cholesterol .

Molecular Mechanism

The molecular mechanism of fenofibric acid involves its binding to PPARα, forming a heterodimer complex with retinoid X receptor (RXR). This complex then binds to specific peroxisome proliferator response elements (PPREs) to activate target gene transcription . This results in increased lipolysis, activation of lipoprotein lipase, and reduction of apoprotein C-III .

Temporal Effects in Laboratory Settings

Long-term fenofibrate therapy, which releases fenofibric acid, has been shown to be beneficial in patients with type 2 diabetes and moderate renal impairment, without excess drug-related safety concerns compared with those with no or mild renal impairment .

Dosage Effects in Animal Models

In animal models, fenofibric acid has shown efficacy in preventing type 1 diabetic complications, chiefly diabetic retinopathy . The beneficial effects were observed at specific dosages, and the study also noted that fenofibric acid is safe and cost-effective in preventing type 1 diabetic microvascular complications .

Metabolic Pathways

Fenofibric acid is involved in various metabolic pathways. It enhances the biosynthesis of unsaturated fatty acids, glycerophospholipid metabolism, and pyrimidine metabolism, while reducing glyoxylate and dicarboxylate metabolism, tyrosine metabolism, tryptophan metabolism, and nonribosomal peptide structures .

Transport and Distribution

Fenofibric acid is predominantly excreted by the kidney system unchanged or as fenofibric acid glucuronide . The risk of experiencing adverse reactions associated with exposure to fenofibric acid may consequently be greater in patients with impaired renal function .

Subcellular Localization

While the exact subcellular localization of fenofibric acid is not explicitly stated in the literature, it is known that fenofibrate, the prodrug of fenofibric acid, is rapidly converted to fenofibric acid in vivo by tissue and plasma esterases before entering the cell . This suggests that fenofibric acid may be localized within the cell where it can exert its effects.

Méthodes De Préparation

Voies de synthèse et conditions réactionnelles : L'acide féno fibrique peut être synthétisé par condensation de la 4-hydroxy-4'-chlorobenzophénone avec l'acétone et le chloroforme en présence d'un catalyseur alcalin minéral . Une autre méthode implique la réaction de la 4'-chloro-4-hydroxybenzophénone avec l'acétone en présence d'hydroxyde de sodium et de chloroforme .

Méthodes de production industrielle : La production industrielle de l'this compound implique un processus en plusieurs étapes. Initialement, la 4-hydroxy-4'-chlorobenzophénone est mise en réaction avec l'acétone et le chloroforme en milieu basique pour former l'this compound. Le produit brut est ensuite purifié par recristallisation ou d'autres techniques de purification pour atteindre une pureté élevée .

Analyse Des Réactions Chimiques

Types de réactions : L'acide féno fibrique subit diverses réactions chimiques, notamment :

Oxydation : Il peut être oxydé pour former différents dérivés.

Réduction : Les réactions de réduction peuvent modifier ses groupes fonctionnels.

Substitution : Des réactions de substitution halogénée peuvent se produire sur le cycle aromatique.

Réactifs et conditions courants :

Oxydation : Les oxydants courants comprennent le permanganate de potassium et le trioxyde de chrome.

Réduction : Le borohydrure de sodium et l'hydrure de lithium et d'aluminium sont des réducteurs typiques.

Substitution : L'halogénation peut être réalisée à l'aide de réactifs tels que le chlore ou le brome dans des conditions contrôlées.

Produits principaux : Les principaux produits formés à partir de ces réactions comprennent divers dérivés de l'this compound avec des groupes fonctionnels modifiés, qui peuvent être utilisés pour d'autres applications pharmaceutiques .

4. Applications de la recherche scientifique

L'this compound a un large éventail d'applications de recherche scientifique :

Chimie : Il est utilisé comme précurseur pour synthétiser d'autres agents hypolipidémiants.

Industrie : Il est utilisé dans la formulation de divers produits pharmaceutiques destinés à gérer les taux de cholestérol.

5. Mécanisme d'action

L'this compound exerce ses effets en activant le récepteur activé par les proliférateurs de peroxysomes alpha (PPARα). Cette activation conduit à une augmentation de la lipolyse et à l'élimination des particules riches en triglycérides du plasma en activant la lipoprotéine lipase et en réduisant la production d'apolipoprotéine C-III . L'effet global est une réduction des triglycérides et une augmentation du cholestérol lipoprotéique de haute densité .

Composés similaires :

Féno fibrate : Le promédicament de l'this compound, utilisé à des fins similaires d'abaissement des lipides.

Gemfibrozil : Un autre fibrate utilisé pour abaisser les triglycérides et augmenter le cholestérol lipoprotéique de haute densité.

Unicité : L'this compound est unique par sa forte hydrophilie et son profil d'absorption médiocre, ce qui a conduit au développement de promédicaments comme le féno fibrate pour une meilleure solubilité et une meilleure biodisponibilité . Son activation spécifique du PPARα et ses effets ultérieurs sur le métabolisme des lipides en font un agent précieux dans la gestion de la dyslipidémie .

Comparaison Avec Des Composés Similaires

Fenofibrate: The prodrug of fenofibric acid, used for similar lipid-lowering purposes.

Gemfibrozil: Another fibrate used to lower triglycerides and increase high-density lipoprotein cholesterol.

Clofibrate: An older fibrate with similar lipid-lowering effects but less commonly used due to side effects.

Uniqueness: Fenofibric acid is unique in its high hydrophilicity and poor absorption profile, which led to the development of prodrugs like fenofibrate for improved solubility and bioavailability . Its specific activation of PPARα and subsequent effects on lipid metabolism make it a valuable agent in managing dyslipidemia .

Propriétés

IUPAC Name |

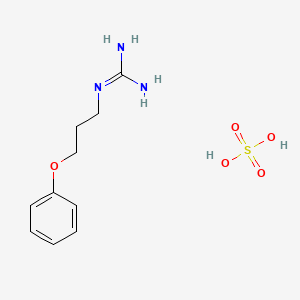

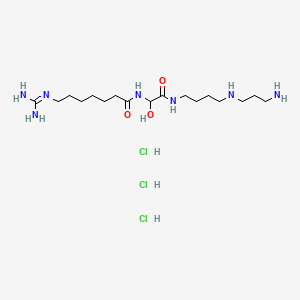

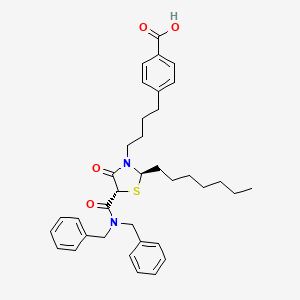

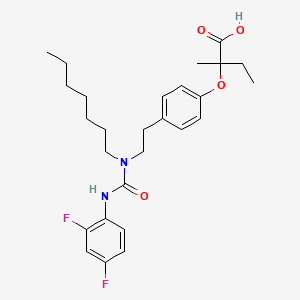

2-[4-(4-chlorobenzoyl)phenoxy]-2-methylpropanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H15ClO4/c1-17(2,16(20)21)22-14-9-5-12(6-10-14)15(19)11-3-7-13(18)8-4-11/h3-10H,1-2H3,(H,20,21) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MQOBSOSZFYZQOK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C(=O)O)OC1=CC=C(C=C1)C(=O)C2=CC=C(C=C2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H15ClO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID8041030 | |

| Record name | Fenofibric acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8041030 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

318.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action |

Having performed clinical studies with in vivo transgenic mice and in vitro human hepatocyte cultures, it is believed that the principal mechanism of action of fenofibric acid is demonstrated through its capability to activate peroxisome proliferator receptor alpha (PPAR-alpha). By activating PPAR-alpha, fenofibric acid increases lipolysis and the elimination of triglyceride-rich particles from plasma by actuating lipoprotein lipase and reducing production of apoprotein C-III, which acts as an inhibitor of lipoprotein lipase activity. The resultant decrease in triglycerides causes an alteration in the size and composition of low-density-lipoprotein from small, dense particles to large, buoyant ones. The size of these larger low-density-lipoprotein particles have a greater affinity for cholesterol receptors and are therefore catabolized more rapidly. Additionally, fenofibric acid's activation of PPAR-alpha also induces an increase in the synthesis of apoproteins apo A-I, apo A-II, and high-density-lipoprotein. Moreover, the use of fenofibric acid can also act to reduce serum uric acid levels in ordinary or hyperuricemic individuals by increasing the urinary excretion of uric acid. | |

| Record name | Fenofibric acid | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB13873 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

CAS No. |

42017-89-0 | |

| Record name | Fenofibric acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=42017-89-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Fenofibric acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0042017890 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Fenofibric acid | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB13873 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | 42017-89-0 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=281318 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Fenofibric acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8041030 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-[4-(4-chlorobenzoyl)phenoxy]-2-methylpropionic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.050.552 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | FENOFIBRIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/BGF9MN2HU1 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.